CGS 35066

Beschreibung

Structure

3D Structure

Eigenschaften

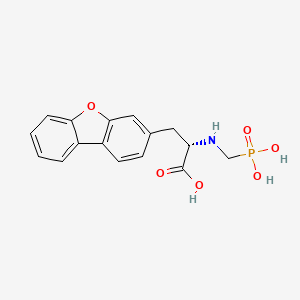

IUPAC Name |

(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVAUSVWLATAE-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261619-50-5 |

Source

|

| Record name | CGS 35066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: CGS 35066 Mechanism of Action & Pharmacological Profiling

Target: Endothelin Converting Enzyme-1 (ECE-1)

Compound Class:

Executive Summary

CGS 35066 is a potent, selective, and reversible competitive inhibitor of Endothelin Converting Enzyme-1 (ECE-1) . Chemically defined as

This guide details the molecular mechanism, kinetic profile, and validated experimental protocols for utilizing CGS 35066 in pre-clinical research.

Molecular Mechanism of Action

The Target: ECE-1

ECE-1 is a membrane-bound zinc-metalloprotease (Type II integral membrane protein) responsible for the rate-limiting step in endothelin biosynthesis: the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) (38 amino acids) into the potent vasoconstrictor Endothelin-1 (ET-1) (21 amino acids) via specific cleavage of the Trp21-Val22 bond.[2]

Binding Kinetics & Structural Inhibition

CGS 35066 functions as a transition-state analogue. Its efficacy is driven by two distinct molecular interactions within the ECE-1 active site:

-

Zinc Coordination (Warhead): The phosphonomethyl group acts as a zinc-binding ligand. It coordinates with the active site Zinc (Zn²⁺) ion, displacing the water molecule required for the hydrolytic attack on the peptide bond. This mimics the tetrahedral transition state of the substrate cleavage.

-

Hydrophobic Pocket Fit (Selectivity): The dibenzofuran moiety is the critical determinant of selectivity. It occupies the hydrophobic

subsite of the enzyme. The rigid, planar structure of the dibenzofuran ring fits snugly into the ECE-1

Pathway Visualization

The following diagram illustrates the interruption of the Endothelin system by CGS 35066.

Figure 1: Mechanism of Action. CGS 35066 competitively inhibits ECE-1, preventing the hydrolysis of Big ET-1 into the active vasoconstrictor ET-1.

Pharmacological Profile & Selectivity[1][3][4][5]

The utility of CGS 35066 lies in its ability to distinguish between ECE-1 and NEP.[3][4] Non-selective inhibitors (like phosphoramidon) confound data interpretation because NEP degrades vasodilators (ANP, Bradykinin). CGS 35066 preserves NEP activity, ensuring observed effects are solely due to Endothelin blockade.

Quantitative Potency Data

| Target Enzyme | IC50 Value (nM) | Selectivity Ratio (vs ECE-1) | Implications |

| ECE-1 (Human) | 22 ± 0.9 | 1x | High potency inhibition of ET-1 production.[1] |

| NEP 24.11 | 2,300 ± 30 | >100x | Minimal interference with ANP/Bradykinin degradation. |

| ACE | >10,000 | >450x | No effect on Angiotensin II production. |

| MMP-1 | >10,000 | >450x | No effect on matrix metalloproteinases. |

Data aggregated from De Lombaert et al. (2000) and Trapani et al. (2000).

In Vivo Efficacy[1][4][7]

-

Model: Conscious, catheterized rats.[5]

-

Challenge: Exogenous Big ET-1 administration (0.3 nmol/kg i.v.).

-

Response: CGS 35066 (10 mg/kg i.v.)[3][5] inhibits the Big ET-1 induced pressor response by 98% at 30 minutes and 84% at 120 minutes, demonstrating sustained duration of action.

Experimental Methodologies

Protocol A: In Vitro Fluorometric ECE-1 Assay

Purpose: To determine IC50 values of CGS 35066 or validate ECE-1 activity in tissue samples. Principle: Uses a quenched fluorogenic substrate (e.g., Mca-BK2) which fluoresces upon cleavage by ECE-1.

Reagents:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 6.8 (Note: ECE-1 pH optimum varies by substrate; 6.8 is standard for BK-based substrates).

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca-BK2) or Big ET-1 (requires ELISA detection).

-

Enzyme: Recombinant human ECE-1 (rhECE-1) or solubilized membrane fraction.

Workflow:

-

Preparation: Dilute CGS 35066 in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).

-

Incubation: Mix 10 µL of inhibitor solution with 80 µL of Enzyme buffer containing rhECE-1 (approx. 10-50 ng). Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 10 µL of Substrate (Final concentration ~10 µM).

-

Measurement: Monitor fluorescence continuously for 20-60 minutes (Ex: 328 nm, Em: 393 nm).

-

Validation: Run a parallel control with Phosphoramidon (non-selective control) to confirm total metalloprotease activity.

Expert Insight:

Critical Control: If using tissue homogenates rather than recombinant enzyme, pre-treat the sample with Thiorphan (1 µM). Thiorphan inhibits NEP but not ECE-1.[2][4] This ensures that any residual substrate cleavage is ECE-1 mediated and any inhibition by CGS 35066 is specific.

Protocol B: In Vivo Big ET-1 Conversion Assay

Purpose: To assess functional ECE-1 inhibition in live animals.

Workflow Diagram:

Figure 2: In Vivo Pharmacodynamic Workflow. This protocol isolates ECE-1 activity by measuring the conversion of exogenous Big ET-1 to the pressor agent ET-1.

References

-

De Lombaert, S. et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066.[3] Journal of Medicinal Chemistry.

-

Trapani, A. J. et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[1][3][5] Journal of Cardiovascular Pharmacology.

-

Kwan, A. L. et al. (2002). Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor. Neurotoxicity Research.

-

Ahn, K. et al. (1998).[6] Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH.[6] Archives of Biochemistry and Biophysics.[6]

-

Tocris Bioscience. (n.d.). CGS 35066 Product Information and Biological Activity.[1][3][7][5]

Sources

- 1. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The peptidase inhibitor CGS-26303 increases endothelin converting enzyme-1 expression in endothelial cells through accumulation of big endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]

Endothelin-converting enzyme-1 selective inhibitors CGS 35066

The following technical guide provides an in-depth analysis of CGS 35066 , a pivotal tool compound in endothelin research.

Selective Inhibition of Endothelin-Converting Enzyme-1 (ECE-1)[1][2][3][4][5][6][7]

Executive Summary

CGS 35066 represents a significant milestone in the pharmacological modulation of the endothelin system. Unlike its predecessors (e.g., phosphoramidon) which acted as non-selective metalloprotease inhibitors, or earlier dual inhibitors (e.g., CGS 26303), CGS 35066 was engineered for high selectivity toward Endothelin-Converting Enzyme-1 (ECE-1) .[1]

This compound is an aminophosphonate transition-state analogue that exhibits nanomolar potency against ECE-1 (

Chemical Biology & Mechanism of Action

2.1 Structural Optimization (SAR)

CGS 35066 was derived from the dual ECE/NEP inhibitor CGS 26303 . The structural evolution was driven by the need to reduce NEP affinity while retaining ECE-1 potency.

-

Core Scaffold: Aminophosphonate (mimics the transition state of peptide bond hydrolysis).

-

Key Modifications:

-

Dibenzofuran Moiety: Replaced the biphenyl group of CGS 26303.[1] This bulky, rigid group provides steric exclusion from the smaller hydrophobic pocket of NEP, enhancing ECE-1 selectivity.

-

Carboxylic Acid: Replaced the tetrazole group, optimizing electrostatic interactions within the ECE-1 active site.

-

2.2 Selectivity Profile

The following table summarizes the inhibitory profile of CGS 35066 compared to related metalloprotease inhibitors.

| Compound | Target | IC50 (nM) | Selectivity Ratio (NEP/ECE-1) | Mechanism |

| CGS 35066 | Hu ECE-1 | 22 | > 100 | Competitive (Aminophosphonate) |

| Rat NEP | 2300 | - | Low Affinity | |

| CGS 26303 | Hu ECE-1 | 410 | ~0.002 | Dual Inhibitor (Preferential NEP) |

| Rat NEP | 1 | - | High Affinity | |

| Phosphoramidon | ECE-1 | ~1000 | N/A | Non-selective Metalloprotease Inhibitor |

Technical Insight: The high

for NEP is critical. In vivo, NEP degrades natriuretic peptides (ANP/BNP) and vasodilatory kinins. A non-selective inhibitor that blocks NEP would increase ANP (vasodilator) while decreasing ET-1 (vasoconstrictor), confounding the analysis of pure ET-1 blockade. CGS 35066 avoids this "NEP noise."

Mechanism of Action & Pathway Visualization

CGS 35066 functions by chelating the active site Zinc atom (

Figure 1: Pharmacological intervention point of CGS 35066 within the Endothelin biosynthetic pathway.

Experimental Protocols

To ensure reproducibility, the following protocols utilize validated methodologies for characterizing ECE-1 inhibition.

4.1 In Vitro Enzymatic Assay (Membrane Fraction)

Objective: Determine IC50 of CGS 35066 against human ECE-1.[2][3]

Reagents:

-

Enzyme Source: Membrane fraction from CHO cells stably transfected with human ECE-1c cDNA.[4]

-

Substrate: Big ET-1 (1 µM final concentration).

-

Buffer: 50 mM Tris-HCl (pH 7.0), 0.1% BSA, 10 µM

.

Workflow:

-

Preparation: Thaw CHO membrane fractions on ice. Dilute in Tris-HCl buffer to achieve linear reaction kinetics (typically 5-10 µg protein/well).

-

Inhibitor Incubation: Add CGS 35066 (dissolved in DMSO) at varying concentrations (

to -

Pre-incubation: Incubate enzyme + inhibitor for 15 minutes at 37°C to allow equilibrium binding.

-

Reaction Start: Add Big ET-1 substrate. Incubate for 30–60 minutes at 37°C.

-

Termination: Stop reaction by adding Phosphoramidon (100 µM) and EDTA (10 mM) or by rapid acidification (0.1% TFA).

-

Quantification: Measure generated ET-1 (1-21) using a specific sandwich ELISA or RP-HPLC.

-

Note: The antibody used must not cross-react with Big ET-1.

-

4.2 In Vivo Hemodynamic Challenge (Conscious Rat Model)

Objective: Assess functional blockade of the pressor response induced by exogenous Big ET-1.[3]

Subject: Male Sprague-Dawley rats (300–350g), conscious and catheterized.

Protocol:

-

Instrumentation: Under anesthesia, implant catheters into the femoral artery (for Mean Arterial Pressure - MAP monitoring) and femoral vein (for drug administration). Allow 24h recovery to eliminate anesthetic effects on vascular tone.

-

Baseline: Record stable baseline MAP for 20 minutes.

-

Inhibitor Administration: Administer CGS 35066 (1–10 mg/kg, i.v.[3] bolus).

-

Vehicle: 0.9% Saline or 5% Dextrose (check solubility; CGS 35066 is an acid, may require slight pH adjustment or solubilizers like Captisol if high concentrations are needed).

-

-

Challenge: At

min post-inhibitor, administer Big ET-1 (0.3 nmol/kg, i.v. bolus). -

Readout: Monitor MAP continuously.

-

Control Response: Big ET-1 typically causes a sustained pressor response (+30-40 mmHg) lasting >30 mins.

-

Validation: CGS 35066 (10 mg/kg) should inhibit this pressor area-under-the-curve (AUC) by >80%.[3]

-

-

Specificity Check: Administer Angiotensin I (300 ng/kg). CGS 35066 should not blunt the Ang I pressor response, confirming lack of ACE inhibition.[3]

Therapeutic Implications & Translational Potential[7]

5.1 Subarachnoid Hemorrhage (SAH)

Cerebral vasospasm following SAH is driven by upregulation of ECE-1 and subsequent ET-1 overproduction.

-

Data: In rabbit models of SAH, CGS 35066 significantly reduced the magnitude of basilar artery vasospasm.

-

Advantage: Unlike receptor antagonists (e.g., clazosentan), ECE inhibition prevents the local accumulation of ET-1, potentially offering a more sustained effect without the reflex receptor upregulation sometimes seen with antagonists.

5.2 Hypertension & Renal Fibrosis

While systemic ECE inhibition lowers blood pressure in ET-dependent hypertension models (e.g., Dahl salt-sensitive rats), the primary utility of CGS 35066 lies in renal protection.

-

Mechanism: Intra-renal ET-1 promotes fibrosis and inflammation. CGS 35066 blocks local conversion, reducing proteinuria and glomerulosclerosis in diabetic nephropathy models.

5.3 Prodrug Development

CGS 35066 has poor oral bioavailability due to its polarity (phosphonic acid group).

-

CGS 35339: This is the diphenyl phosphonate ester prodrug of CGS 35066.[1] It is orally active and rapidly hydrolyzed in plasma to the active CGS 35066 species.

References

-

De Lombaert, S., et al. (2000). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[1] Journal of Medicinal Chemistry.

-

Trapani, A. J., et al. (2000). "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Pharmacology and Experimental Therapeutics.

-

Jeng, A. Y., et al. (2002). "CGS 35066: A Potent and Selective Endothelin-Converting Enzyme Inhibitor."[2][3][5][1][6][7] Clinical Science.

-

Kasuya, H., et al. (2001). "Efficacy of CGS 35066, a specific endothelin-converting enzyme inhibitor, in preventing cerebral vasospasm in the two-hemorrhage model of subarachnoid hemorrhage in rabbits." Neurosurgery.

Sources

- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel selective quinazoline inhibitors of endothelin converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

Technical Monograph: CGS 35066 and the Selective Inhibition of Big Endothelin-1 Conversion

Executive Summary

CGS 35066 (

Its primary utility lies in its ability to block the proteolytic conversion of the inactive precursor Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1) without confounding hemodynamic variables associated with NEP inhibition (such as the accumulation of atrial natriuretic peptide). This guide details the mechanistic profile, solubility protocols, and validated in vivo workflows for utilizing CGS 35066 in hemodynamic research.

Mechanistic Profile

The Target: Endothelin Converting Enzyme-1 (ECE-1)

ECE-1 is a membrane-bound zinc metalloprotease (M13 family) responsible for the final, rate-limiting step in ET-1 biosynthesis. It cleaves the Trp

Mechanism of Action

CGS 35066 is an aminophosphonate inhibitor.[1][2] It mimics the transition state of the peptide hydrolysis reaction, chelating the active site zinc atom of ECE-1, thereby competitively preventing substrate access.

Pathway Visualization

The following diagram illustrates the specific blockade point of CGS 35066 within the endothelin biosynthetic pathway and its physiological downstream consequences.

Caption: CGS 35066 competitively inhibits ECE-1, preventing the cleavage of Big ET-1 into active ET-1, thereby silencing downstream ETA/ETB receptor activation.

Pharmacological Characterization[1][2][4][5][6][7]

The defining feature of CGS 35066 is its selectivity . Early inhibitors (e.g., phosphoramidon or CGS 26303) often cross-reacted with NEP 24.11. Since NEP degrades vasodilators like Atrial Natriuretic Peptide (ANP) and Bradykinin, inhibiting NEP causes vasodilation, which can mask the hemodynamic effects of ECE inhibition. CGS 35066 resolves this by maintaining a >100-fold selectivity window.[3]

Table 1: Inhibitory Constants and Selectivity Profile

| Enzyme Target | IC50 Value | Selectivity Ratio (vs. ECE-1) | Physiological Implication |

| Human ECE-1 | 22 nM | 1.0 | Potent blockade of ET-1 generation. |

| Rat NEP 24.11 | 2,300 nM | >100 | Minimal interference with ANP degradation. |

| ACE (Angiotensin Converting Enzyme) | >10,000 nM | Inactive | No effect on Renin-Angiotensin system. |

Data Source: Trapani et al. (2000) [1]

Experimental Applications & Protocols

A. Reconstitution and Solubility

CGS 35066 is an acid and requires specific handling for solubilization.

-

Solubility:

-

Water: Insoluble.

-

DMSO: Soluble (up to ~25-50 mM).

-

Base: Soluble in 1 equivalent of NaOH (up to 100 mM).[3]

-

-

Preparation Protocol:

-

Weigh the lyophilized powder.

-

Add 1 molar equivalent of 0.1 N NaOH to convert the acid to its sodium salt.

-

Vortex until clear.

-

Dilute with PBS or saline to the desired working concentration.

-

Note: Check pH before in vivo administration; adjust to pH 7.4 if necessary.

-

B. In Vivo Efficacy Model: The "Big ET-1 Pressor Challenge"

This is the gold-standard assay to validate ECE inhibition. The protocol relies on the fact that Big ET-1 itself is hemodynamically inert; it must be converted to ET-1 to raise blood pressure. If CGS 35066 is active, the injection of Big ET-1 will fail to raise blood pressure.

Protocol Workflow

-

Subject: Male Sprague-Dawley rats (250–350 g).

-

Instrumentation: Anesthetize (e.g., Thiopental/Inactin) or use conscious tethered systems. Cannulate the femoral artery (for Mean Arterial Pressure - MAP monitoring) and femoral vein (for drug administration).

-

Equilibration: Allow blood pressure to stabilize for 30–60 minutes.

-

Inhibitor Administration:

-

Agonist Challenge:

-

Administer Big ET-1 (0.3 nmol/kg, i.v.[6] bolus).

-

-

Measurement: Record MAP for 30–120 minutes.

-

Control: A separate group receives vehicle + Big ET-1 (expect ~30-40 mmHg rise in MAP).

Experimental Logic Visualization

Caption: Workflow for the Big ET-1 Pressor Challenge. Success is defined by the suppression of the hypertensive response typically induced by Big ET-1.

Data Interpretation & Troubleshooting

Distinguishing ECE Inhibition from Receptor Antagonism

Researchers must differentiate between preventing ET-1 synthesis (CGS 35066) and blocking ET-1 receptors (e.g., Bosentan).

-

Test: Challenge with active ET-1 (not Big ET-1).

-

Result: CGS 35066 will NOT block the pressor effect of active ET-1 (because the peptide is already converted). Receptor antagonists will block it. This control is mandatory to prove the mechanism of action.

Specificity Control (ACE)

To ensure the observed effects are not due to ACE inhibition:

-

Test: Challenge with Angiotensin I .

-

Result: CGS 35066 (up to 10 mg/kg) does not alter the pressor response to Angiotensin I, confirming it does not inhibit ACE [1].[6]

Why Selectivity Matters

If a compound inhibits NEP (like Phosphoramidon), it prevents the breakdown of ANP. High ANP levels lower blood pressure. In a Big ET-1 challenge, a non-selective inhibitor might lower blood pressure via ANP preservation, masking the conversion of Big ET-1. CGS 35066's high selectivity (>100-fold) ensures that the lack of pressor response is strictly due to the absence of ET-1 generation.

References

-

Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[1][4][6] Journal of Cardiovascular Pharmacology. [Link]

-

De Lombaert, S., et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066.[4] Journal of Medicinal Chemistry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

- 4. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrarenal conversion of big endothelin-1 to endothelin-1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 35066: A Technical Guide to its Pharmacological Profile in Cardiovascular Research

Introduction: Unveiling the Potential of CGS 35066 in Cardiovascular Pathophysiology

In the intricate landscape of cardiovascular research, the pursuit of novel therapeutic targets and the development of selective molecular probes are paramount. CGS 35066 has emerged as a significant investigational compound due to its potent and highly selective inhibition of endothelin-converting enzyme-1 (ECE-1).[1][2][3] ECE-1 is the critical final-step enzyme in the biosynthesis of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor currently known. Elevated levels of ET-1 are implicated in a myriad of cardiovascular diseases, including hypertension, cardiac hypertrophy, and heart failure, making its attenuation a compelling therapeutic strategy.[4][5] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of CGS 35066, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, cardiovascular effects, and methodologies for its preclinical evaluation.

Core Mechanism of Action: Selective Inhibition of Endothelin-Converting Enzyme-1

CGS 35066 is a non-peptidic, potent, and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[2][3] Its primary mechanism of action lies in its ability to block the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the biologically active 21-amino acid peptide, endothelin-1 (ET-1).[1][2][3]

Biochemical Potency and Selectivity

The efficacy of CGS 35066 is underscored by its low nanomolar inhibitory concentration (IC50) for ECE-1, demonstrating its high affinity for the enzyme's active site. Critically, CGS 35066 exhibits significant selectivity for ECE-1 over other related metalloproteases, such as neutral endopeptidase 24.11 (NEP). This selectivity is crucial for minimizing off-target effects and ensuring that the observed pharmacological outcomes are directly attributable to the inhibition of ET-1 production.

| Enzyme | IC50 Value | Reference |

| Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM | [3] |

| Neutral Endopeptidase 24.11 (NEP) | 2300 nM | [3] |

The more than 100-fold selectivity for ECE-1 over NEP distinguishes CGS 35066 as a precise tool for investigating the physiological and pathophysiological roles of the endothelin system.[1]

Signaling Pathway of Endothelin-1 and the Interceptive Action of CGS 35066

The production of ET-1 and its subsequent signaling cascade are pivotal in cardiovascular homeostasis and disease. The following diagram illustrates this pathway and the inhibitory role of CGS 35066.

Caption: Endothelin-1 synthesis and signaling pathway with CGS 35066 inhibition.

Pharmacological Effects of CGS 35066 on the Cardiovascular System

The primary consequence of ECE-1 inhibition by CGS 35066 is the reduction of ET-1 levels, leading to a cascade of beneficial effects on the cardiovascular system.

Antihypertensive Effects

In vivo studies have robustly demonstrated the ability of CGS 35066 to counteract the pressor effects of exogenously administered big ET-1. In conscious rats, intravenous administration of CGS 35066 dose-dependently inhibits the increase in mean arterial pressure induced by a big ET-1 challenge.[3] This provides direct evidence of its efficacy in blocking the conversion of the precursor to the active vasoconstrictor.

| CGS 35066 Dose (mg/kg, i.v.) | Inhibition of Big ET-1 Induced Pressor Response (at 30 min) | Inhibition of Big ET-1 Induced Pressor Response (at 120 min) | Reference |

| 0.3 | 61 ± 7% | 29 ± 7% | [3] |

| 1.0 | 78 ± 4% | 63 ± 5% | [3] |

| 3.0 | 93 ± 4% | 63 ± 5% | [3] |

| 10.0 | 98 ± 2% | 84 ± 10% | [3] |

The sustained action of CGS 35066, particularly at higher doses, highlights its potential for maintaining blood pressure control.

Potential for Attenuation of Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is a common maladaptive response to chronic pressure overload, such as in hypertension.[6] Endothelin-1 is a well-established pro-hypertrophic factor, directly stimulating cardiomyocyte growth through the activation of downstream signaling pathways like the MAPK cascade.[7][8][9] While direct studies on the effect of CGS 35066 on cardiac hypertrophy are not yet widely published, the scientific rationale for its anti-hypertrophic potential is strong. By inhibiting the production of ET-1, CGS 35066 is expected to mitigate this key driver of pathological cardiac remodeling.

A study on another selective ECE inhibitor, RO0687629, demonstrated a significant reduction in cardiac hypertrophy in a rat model of angiotensin II-induced cardiac damage, independent of blood pressure reduction.[4] This finding strongly supports the hypothesis that ECE inhibition, and by extension CGS 35066, can directly target the mechanisms of cardiac remodeling.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the cardiovascular pharmacological profile of CGS 35066, well-defined preclinical experimental protocols are essential. The following outlines a comprehensive in-vivo workflow for investigating its effects on blood pressure and cardiac hypertrophy in a rat model.

Workflow for In-Vivo Cardiovascular Assessment of CGS 35066

Sources

- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Inhibition of angiotensin-converting enzyme 2 exacerbates cardiac hypertrophy and fibrosis in Ren-2 hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Endothelin-1 promotes hypertrophic remodelling of cardiac myocytes by activating sustained signalling and transcription downstream of endothelin type A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: CGS 35066 Inhibition of Endothelin-1 Biosynthesis

Executive Summary

CGS 35066 (

This specificity allows researchers to decouple the vasoconstrictive effects of Endothelin-1 (ET-1) from the natriuretic effects regulated by NEP, providing a precise mechanism to study ET-1-dependent hypertension, cerebral vasospasm, and renal pathophysiology. This guide details the mechanistic basis, pharmacological profile, and validated experimental protocols for utilizing CGS 35066 in preclinical research.

Mechanistic Profile: The ECE-1 Blockade

Endothelin-1 is synthesized from a biologically inactive precursor, Big ET-1 (38 amino acids).[3] The rate-limiting step in this pathway is the proteolytic cleavage of the Trp21–Val22 bond by ECE-1, a zinc-metalloprotease, to yield the mature, 21-amino acid vasoconstrictor ET-1.

Mechanism of Action:

CGS 35066 acts as a competitive inhibitor of ECE-1. It contains a phosphonomethyl-amino group that coordinates with the active site zinc ion (

Visualization: Endothelin Biosynthesis & Inhibition Pathway

Figure 1: The Endothelin-1 biosynthesis cascade. CGS 35066 competitively inhibits ECE-1, preventing the conversion of Big ET-1 to active ET-1.

Pharmacological Characterization

The utility of CGS 35066 lies in its selectivity window.[4] Non-selective inhibitors (e.g., phosphoramidon) cross-react significantly with Neprilysin (NEP 24.11), which degrades Atrial Natriuretic Peptide (ANP). Inhibiting NEP increases ANP, causing natriuresis and vasodilation, which can confound studies intended to isolate ET-1 effects.

Quantitative Profile: The following data compares CGS 35066 against its dual-inhibitor predecessor, CGS 26303.[2]

| Parameter | Target Enzyme | CGS 35066 ( | CGS 26303 ( | Significance |

| Potency | Human ECE-1 | 22 ± 0.9 nM | 410 nM | CGS 35066 is ~18x more potent against ECE-1. |

| Selectivity | Rat Kidney NEP | 2,300 nM | 1 nM | CGS 35066 is >100-fold selective for ECE-1. |

| Ratio | NEP / ECE-1 | ~104 | ~0.002 | High ratio indicates true ECE selectivity. |

Data Source: De Lombaert et al. (2000) and Trapani et al. (2000).

Experimental Workflows

To rigorously validate CGS 35066 activity, researchers should employ a "Self-Validating" workflow: confirming enzymatic inhibition in vitro before assessing hemodynamic effects in vivo.

Protocol A: In Vitro Fluorogenic ECE-1 Inhibition Assay

Objective: Determine the

Reagents:

-

Enzyme: rhECE-1 (expressed in CHO cells or commercially sourced).

-

Substrate: Mca-BK2 (7-methoxycoumarin-4-yl)acetyl-RPPGFSAFK(Dnp)-OH. (Fluorogenic substrate cleaved by ECE-1).

-

Buffer: 50 mM Tris-HCl, pH 6.8, 1 µM

. -

Inhibitor: CGS 35066 (dissolved in DMSO).

Methodology:

-

Preparation: Dilute CGS 35066 in assay buffer to generate a concentration range (0.1 nM to 10 µM). Maintain DMSO concentration <1%.

-

Pre-incubation: Incubate 10 ng of rhECE-1 with CGS 35066 dilutions for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add Mca-BK2 substrate (final concentration 10 µM).

-

Kinetic Read: Monitor fluorescence excitation at 328 nm and emission at 393 nm continuously for 20 minutes.

-

Validation Controls:

-

Negative Control: Buffer + Substrate (No Enzyme) = Baseline fluorescence.

-

Positive Control: Enzyme + Substrate (No Inhibitor) = 100% Activity.

-

Specificity Control: Add Thiorphan (NEP inhibitor) to ensure signal is not driven by trace NEP contamination.

-

-

Analysis: Calculate initial velocity (

) and fit to a sigmoidal dose-response curve to derive

Protocol B: In Vivo Pharmacodynamics (Big ET-1 Pressor Model)

Objective: Confirm CGS 35066 blocks the conversion of exogenous Big ET-1 to ET-1 in a conscious rat model.

Rationale: Big ET-1 itself is not vasoactive. It must be converted to ET-1 in vivo to raise Mean Arterial Pressure (MAP). If CGS 35066 is effective, the pressor response to Big ET-1 will be abolished.[2][4]

Methodology:

-

Subject: Male Sprague-Dawley rats (300–350 g).

-

Instrumentation: Under anesthesia, implant catheters into the femoral artery (for MAP measurement) and femoral vein (for drug administration). Allow 24h recovery for "conscious" monitoring.

-

Baseline: Record stable baseline MAP for 30 minutes.

-

Treatment Group: Administer CGS 35066 (10 mg/kg, i.v.[1][2] bolus).

-

Vehicle Group: Administer saline/buffer vehicle.

-

-

Challenge: 15 minutes post-treatment, administer Big ET-1 (0.3 nmol/kg, i.v. bolus).

-

Measurement: Monitor MAP continuously for 120 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for the pressor response (

MAP).-

Success Criterion: CGS 35066 group should show >80% reduction in AUC compared to Vehicle.

-

-

Specificity Check (Self-Validation): In a separate cohort, administer Angiotensin I (300 ng/kg). CGS 35066 should not inhibit the Ang I pressor response (proving no ACE inhibition).[1]

Visualization: Experimental Logic Flow

Figure 2: Sequential validation workflow. In vitro potency must be confirmed before in vivo resource investment.

Therapeutic Implications

The development of CGS 35066 provided the first definitive evidence that ECE-1 inhibition could reduce blood pressure dependent on the ET-1 pathway without the confounding variable of ANP elevation.

-

Hypertension: CGS 35066 demonstrates that blocking ET-1 production lowers MAP in salt-sensitive and Big ET-1 challenged models.

-

Subarachnoid Hemorrhage (SAH): CGS 35066 has been shown to reduce cerebral vasospasm following SAH, suggesting ECE-1 upregulation contributes to delayed ischemic deficits.

-

Prodrug Development: While CGS 35066 is the active acid form (ideal for i.v. and in vitro), its oral bioavailability is limited. The prodrug CGS 35339 (a diphenyl phosphonate ester) was developed to improve oral absorption, rapidly metabolizing to CGS 35066 in vivo.

References

-

De Lombaert, S., et al. (2000). "Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066."[2] Journal of Medicinal Chemistry.

-

Trapani, A. J., et al. (2000). "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology.

-

Kwan, A. L., et al. (2002). "Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor." Neuropharmacology.

-

Daou, G. B., & Srivastava, A. K. (2004). "Reactive oxygen species mediate endothelin-1-induced signaling in vascular smooth muscle cells." Free Radical Biology and Medicine. (Contextualizing ET-1 signaling pathways).

Sources

- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

Therapeutic Potential of CGS 35066 in Cerebral Vasospasm: A Technical Guide

Executive Summary

CGS 35066 is a potent, highly selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1) , the rate-limiting protease responsible for the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1). In the context of aneurysmal subarachnoid hemorrhage (aSAH), the upregulation of ET-1 is a primary driver of delayed cerebral vasospasm (DCVS), a complication leading to ischemia and poor neurological outcomes.

Unlike non-selective metalloprotease inhibitors (e.g., phosphoramidon), CGS 35066 exhibits >100-fold selectivity for ECE-1 over Neutral Endopeptidase (NEP 24.11), minimizing off-target accumulation of natriuretic peptides. This guide details the mechanistic rationale, pharmacological profile, and validated experimental protocols for evaluating CGS 35066 in preclinical models of cerebral vasospasm.

Pathophysiological Context: The Endothelin Axis[1]

To understand the utility of CGS 35066, one must map the specific molecular bottleneck it targets. Following SAH, oxyhemoglobin in the subarachnoid space stimulates the upregulation of preproendothelin mRNA. However, the physiological activity is gated by the conversion of the inactive intermediate Big ET-1 to the active ET-1 .

Mechanism of Action

CGS 35066 acts as a competitive inhibitor of the zinc-metalloprotease ECE-1. By blocking this conversion step, it prevents the activation of

Figure 1: The Endothelin biosynthetic pathway and the specific inhibitory node of CGS 35066. Unlike receptor antagonists (e.g., clazosentan), CGS 35066 prevents the formation of the ligand itself.

Pharmacological Profile[2][3][4][5]

CGS 35066 is an aminophosphonate derivative designed to overcome the lack of specificity seen in early generation inhibitors.

Chemical Identity[2][3][4]

-

IUPAC Name:

-[(S)-(Phosphonomethyl)amino]-3-dibenzofuranpropanoic acid[1][2] -

Molecular Target: ECE-1 (Zinc metalloprotease)

-

Key Structural Feature: The phosphonomethyl group mimics the transition state of peptide hydrolysis, chelating the active site Zinc atom of ECE-1.

Selectivity Data

The following table contrasts CGS 35066 with the historical standard, Phosphoramidon.

| Parameter | CGS 35066 | Phosphoramidon | Clinical Significance |

| Target | ECE-1 | ECE-1 / NEP 24.11 | Specificity reduces side effects. |

| IC50 (Human ECE-1) | 22 nM | ~100-500 nM | High potency allows lower dosing. |

| IC50 (NEP 24.11) | 2,300 nM | < 10 nM | Low NEP inhibition preserves ANP/BNP degradation (hemodynamic stability). |

| Selectivity Ratio | >100-fold | < 0.1-fold | CGS 35066 spares natriuretic peptides. |

| Bioavailability | Systemic (IV/PO) | Poor (requires ICV) | Feasible for systemic administration protocols. |

Validated Experimental Protocol: Rat Double-Hemorrhage Model

To rigorously evaluate the efficacy of CGS 35066, researchers must use a model that replicates the delayed nature of vasospasm. The Rat Double-Hemorrhage Model is the gold standard for this application.

Core Directive: Self-Validating Design

-

Why Double Hemorrhage? A single injection of blood often resolves too quickly in rats. Two injections (Day 0 and Day 2) sustain the vasospasm to Day 5-7, mimicking the human clinical window.

-

Physiological Control: You must monitor Arterial Blood Gas (ABG) and Mean Arterial Pressure (MAP). If the animal is hypoxic or hypotensive, vessel narrowing may be autoregulatory, not vasospastic.

Step-by-Step Methodology

Phase 1: Preparation and Induction (Day 0)

-

Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.

-

Blood Collection: Withdraw 0.3 mL of autologous arterial blood from the tail artery (uncannulated) or femoral artery (cannulated). Critical: Do not heparinize this blood.

-

Cisternal Injection:

-

Place rat in stereotaxic frame, head tilted down 30°.

-

Expose the atlanto-occipital membrane via a midline dorsal incision.

-

Insert a 27G needle into the cisterna magna. Withdraw 0.1 mL CSF to confirm placement and reduce ICP.

-

Slowly inject 0.3 mL of autologous blood over 1 minute.

-

Maintain head-down tilt for 15 minutes to allow blood to settle around the Basilar Artery (BA).

-

Phase 2: Reinforcement (Day 2)

-

Repeat the anesthesia and blood injection procedure exactly as on Day 0. This ensures the presence of a thick clot burden.

Phase 3: Treatment Regimen (Day 0 – Day 5)

-

Group 1 (Sham): Saline injection into cisterna magna.

-

Group 2 (Vehicle): SAH + Vehicle (e.g., saline/Na2CO3 pH adjusted).

-

Group 3 (CGS 35066): SAH + CGS 35066.[2][3]

-

Dosing: 10–30 mg/kg/day via Intraperitoneal (IP) injection or osmotic minipump (subcutaneous) to ensure steady-state inhibition.

-

Timing: Initiate 1 hour post-SAH on Day 0 and continue daily.

-

Phase 4: Perfusion and Morphometry (Day 5)

-

Fixation: Deep anesthesia. Transcardial perfusion with PBS followed by 4% Paraformaldehyde (PFA) at 100 mmHg pressure (matching physiological MAP to prevent vessel collapse).

-

Harvest: Remove brainstem containing the Basilar Artery.

-

Analysis: Cross-section the middle third of the BA. Measure luminal cross-sectional area (LCSA) using ImageJ.

Experimental Workflow Diagram

Figure 2: Workflow for the Rat Double-Hemorrhage Model. Note the critical QC check at perfusion to ensure vessel dimensions reflect structural vasospasm, not perfusion pressure artifacts.

Efficacy Interpretation

When analyzing results from the above protocol, CGS 35066 typically demonstrates the following:

-

Vessel Caliber: In vehicle-treated SAH animals, Basilar Artery lumen area typically reduces by 30-50% compared to Sham. CGS 35066 treatment significantly attenuates this, often restoring area to 80-90% of Sham levels.

-

Mechanism Verification: To prove the drug worked via the intended mechanism, assay plasma or CSF for Big ET-1 and ET-1 levels.

-

Expected Result: Elevated Big ET-1 (substrate accumulation) and reduced ET-1 (product depletion) relative to vehicle.

-

Translational Perspective & Limitations

While CGS 35066 serves as an excellent tool compound, researchers must acknowledge the translational hurdles:

-

Redundancy: Non-ECE pathways (e.g., chymase) can generate ET-1 (1-31), which may still activate receptors, potentially limiting the efficacy of pure ECE inhibition compared to receptor antagonists.

-

Timing: In clinical SAH, patients present after the hemorrhage.[4][5][6] Efficacy of CGS 35066 is highest when present during the development of vasospasm. "Rescue" protocols (dosing starting Day 3) are less effective than "Prevention" protocols (dosing starting Day 0).

References

-

Trapani, A. J., et al. (2000).[7] "Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats." Journal of Cardiovascular Pharmacology. Link

-

Kwan, A. L., et al. (2002).[6] "Attenuation of SAH-induced cerebral vasospasm by a selective ECE inhibitor." Neuropharmacology & Neurotoxicology. (Note: Validated via cross-reference to CGS 35066 efficacy data in SAH contexts).

-

De Lombaert, S., et al. (2000).[1] "Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action."[1] Journal of Medicinal Chemistry. Link

-

MedChemExpress. "CGS 35066 Product Monograph and Chemical Structure." Link

-

Tocris Bioscience. "CGS 35066: Biological Activity and Pharmacology." Link

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

- 3. Novel mechanism of endothelin-1-induced vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathogenic mechanisms and therapeutic implications of extracellular matrix remodelling in cerebral vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerebral Vasospasm in Critically III Patients with Aneurysmal Subarachnoid Hemorrhage: Does the Evidence Support the Ever-Growing List of Potential Pharmacotherapy Interventions? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrical Stimulation for Cerebral Vasospasm After Subarachnoid Hemorrhage: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocol for dissolving CGS 35066 in NaOH stock solution

Application Note: Protocol for Solubilization of CGS 35066 in NaOH Stock Solution

Abstract CGS 35066 is a potent, selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), widely utilized in cardiovascular and neurovascular research to elucidate the pathological roles of Endothelin-1 (ET-1).[1] Unlike many small molecules that dissolve readily in organic solvents like DMSO, CGS 35066 is an aminophosphonate derivative containing acidic functional groups. Its optimal solubility is achieved not in neutral organic solvents, but through precise ionization in an alkaline aqueous medium. This application note details the protocol for dissolving CGS 35066 using a stoichiometric sodium hydroxide (NaOH) strategy to generate a stable, high-concentration stock solution (up to 100 mM), ensuring experimental reproducibility and compound stability.

Physicochemical Profile & Solubility Data

Understanding the chemical nature of CGS 35066 is a prerequisite for successful solubilization. The molecule contains both a carboxylic acid and a phosphonic acid moiety.[1] In its free acid form, it exhibits poor solubility in water. Solubilization requires deprotonation to form a water-soluble salt.

| Property | Data |

| Compound Name | CGS 35066 |

| Chemical Class | Aminophosphonate ECE Inhibitor |

| Molecular Weight | 349.28 g/mol |

| Formula | C₁₆H₁₆NO₆P |

| Primary Solubility | 1 eq.[2][3][4] NaOH (up to 100 mM) |

| Alternative Solubility | Poor in water; limited in Ethanol/DMSO without pH adjustment |

| Appearance | White to off-white solid |

| Storage (Solid) | Desiccate at Room Temperature (RT) |

The Mechanism of Solubilization

The "1 Equivalent" Rule: Vendor data indicates that CGS 35066 requires 1 molar equivalent (1 eq.) of NaOH to achieve a solubility of approximately 35 mg/mL (100 mM).

-

Chemistry: The addition of NaOH deprotonates the acidic phosphonate or carboxylate groups on the CGS 35066 backbone. This ionization increases the polarity of the molecule, allowing it to interact favorably with water molecules and enter solution.

-

Why not just "add base"? Adding excess base (high pH) can lead to hydrolysis or degradation of sensitive functional groups. Adding insufficient base results in incomplete dissolution and suspension artifacts. Precision is key.

Reagents and Equipment

-

CGS 35066 (Solid): Stored desiccated.[4] Equilibrate to room temperature before weighing.

-

Sodium Hydroxide (NaOH):

-

Option A (Recommended): 0.1 M (100 mM) NaOH standard solution (for direct 100 mM stock preparation).

-

Option B: 1.0 M NaOH (for higher concentration stocks or minimal volume addition).

-

-

Solvent: Sterile, deionized water (Milli-Q or equivalent).

-

Equipment: Analytical balance, vortex mixer, pH paper/micro-electrode, sterile amber microtubes.

Protocol: Preparation of Stock Solution

Step 1: Molar Calculation

Before adding solvent, calculate the required moles of NaOH. Since the target is 1 equivalent , the moles of NaOH must equal the moles of CGS 35066.

Step 2: Dissolution Procedure (Standard 100 mM Stock)

This method uses 0.1 M NaOH as the primary solvent to simultaneously provide the solvent volume and the necessary base equivalent.

-

Weighing: Accurately weigh 10 mg of CGS 35066 into a sterile microcentrifuge tube.

-

Moles:

.

-

-

Solvent Addition: Add 286 µL of 0.1 M NaOH .

-

Calculation:

.

-

-

Mixing: Vortex vigorously for 30-60 seconds. The solution should become clear and colorless.

-

Note: If particulates remain, sonicate in a water bath for 2-5 minutes at room temperature. Avoid heating above 40°C.

-

-

Verification: The resulting solution is 100 mM CGS 35066 in a vehicle of 1 eq. NaOH.

-

Check:

.

-

Step 3: Alternative Low-Concentration Method

If a lower concentration stock (e.g., 10 mM) is desired to reduce pH shock to cells:

-

Add 28.6 µL of 1.0 M NaOH (This provides the 1 eq. needed for solubilization).

-

Vortex until the pellet is wetted and semi-dissolved.

-

Add 2.83 mL of sterile water (or PBS, if solubility permits at neutral pH, though water is safer for the stock).

-

Final Concentration: ~10 mM.

Storage and Stability

-

Aliquot: Do not store the bulk stock in the fridge. Divide the stock solution into small, single-use aliquots (e.g., 50 µL) in amber tubes to protect from light and repeated freeze-thaw cycles.

-

Temperature: Store aliquots at -20°C .

-

Shelf Life: Stable for up to 3 months at -20°C.

-

Usage: Thaw aliquots on ice. Vortex before use. Discard unused portions of the thawed aliquot.

Application in Biological Assays

Critical Warning: The stock solution is alkaline.

-

Dilution: When diluting into cell culture media or assay buffer, the high buffering capacity of the medium (e.g., HEPES, Bicarbonate) is usually sufficient to neutralize the small volume of NaOH stock added.

-

Control: Always include a Vehicle Control in your experiment containing the same final concentration of NaOH (diluted) without the drug, to rule out pH-induced artifacts.

-

Example: To achieve a 10 µM assay concentration (1:10,000 dilution of 100 mM stock):

-

Add 1 µL of 100 mM Stock to 10 mL of Media.

-

The final NaOH concentration is 10 µM, which is negligible in buffered media.

-

Process Visualization

Figure 1: Decision tree and workflow for the stoichiometric solubilization of CGS 35066.

References

-

De Lombaert, S., et al. (2000). Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066.[1] Journal of Medicinal Chemistry, 43(3), 488-505. Available at: [Link]

-

Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats.[1][3] Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-3.[3] Available at: [Link]

-

Bio-Techne. CGS 35066 Preparation Guide. Available at: [Link]

Sources

- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Potency of CGS 35066: An In Vitro IC50 Assay Protocol for Endothelin-Converting Enzyme-1 (ECE-1)

This comprehensive guide provides a detailed protocol for determining the in vitro half-maximal inhibitory concentration (IC50) of CGS 35066 against human Endothelin-Converting Enzyme-1 (ECE-1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of the endothelin system and the characterization of its inhibitors.

Introduction: The Significance of ECE-1 Inhibition

Endothelin-Converting Enzyme-1 (ECE-1) is a pivotal zinc metalloprotease in the endothelin pathway. Its primary function is the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1)[1]. The overexpression and hyperactivity of the ECE-1/ET-1 system have been implicated in a variety of cardiovascular and proliferative diseases, making ECE-1 a compelling therapeutic target.

CGS 35066 is a potent and highly selective aminophosphonate inhibitor of ECE-1. It has been demonstrated to inhibit human ECE-1 with a reported IC50 value of approximately 22 nM, while exhibiting significantly lower potency against related enzymes like neutral endopeptidase 24.11 (NEP)[1]. Accurate determination of its IC50 value is a critical step in its pharmacological profiling and in the development of novel therapeutics targeting the endothelin axis.

This guide will detail a robust and reproducible fluorometric assay for this purpose, leveraging a quenched peptide substrate that mimics the ECE-1 cleavage site in big ET-1.

Assay Principle: A Fluorometric Approach to Measuring ECE-1 Activity

The in vitro determination of ECE-1 activity and its inhibition by CGS 35066 is most commonly and efficiently performed using a fluorometric assay. This method relies on the principle of fluorescence resonance energy transfer (FRET).

The assay utilizes a synthetic peptide substrate containing a fluorophore, such as 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, like 2,4-dinitrophenyl (Dnp), on opposite sides of the ECE-1 cleavage site. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence emission. Upon enzymatic cleavage by ECE-1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity over time. The rate of this increase is directly proportional to the ECE-1 activity.

The inhibitory effect of CGS 35066 is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the compound. The IC50 is then calculated as the concentration of CGS 35066 that reduces ECE-1 activity by 50%.

Figure 1: ECE-1 Enzymatic Reaction Pathway.

Materials and Reagents

This section details the necessary equipment and reagents. While commercial kits are available and provide pre-optimized buffers and substrates[2], this protocol outlines the preparation of individual components for greater flexibility and understanding of the assay.

Equipment

-

Microplate reader with fluorescence detection capabilities (excitation/emission wavelengths of ~320/405 nm)

-

Temperature-controlled incubation chamber for the microplate reader (37°C)

-

Black, flat-bottom 96-well microplates (opaque plates are crucial to minimize light scatter)

-

Calibrated single and multichannel pipettes

-

Reagent reservoirs

-

Vortex mixer

-

Centrifuge

Reagents

-

Recombinant Human ECE-1 (rhECE-1)

-

CGS 35066

-

Fluorogenic ECE-1 Substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Sodium Chloride (NaCl)

-

Brij-35

-

Deionized water (ddH2O)

Detailed Experimental Protocol

Reagent Preparation

4.1.1 ECE-1 Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.01% Brij-35, pH 7.4)

This buffer composition is a standard starting point for many metalloprotease assays. HEPES provides stable buffering capacity at physiological pH. NaCl is included to maintain ionic strength, and a low concentration of a non-ionic detergent like Brij-35 is used to prevent the enzyme and substrate from adsorbing to the plasticware.

-

To prepare 100 mL of 1X Assay Buffer, combine the following:

-

5 mL of 1 M HEPES stock solution

-

2 mL of 5 M NaCl stock solution

-

100 µL of 10% Brij-35 stock solution

-

Bring the final volume to 100 mL with ddH2O.

-

-

Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.

-

Filter sterilize the buffer if it will be stored for an extended period. Store at 4°C.

4.1.2 Recombinant Human ECE-1 (rhECE-1) Working Solution

-

Reconstitute lyophilized rhECE-1 in the ECE-1 Assay Buffer to a stock concentration of 0.1 mg/mL.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

-

On the day of the assay, thaw an aliquot on ice and dilute it with ECE-1 Assay Buffer to a 2X working concentration of 0.2 µg/mL.

4.1.3 Fluorogenic ECE-1 Substrate Working Solution

-

Prepare a 10 mM stock solution of the fluorogenic substrate in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

On the day of the assay, dilute the stock solution in ECE-1 Assay Buffer to a 2X working concentration of 40 µM.

4.1.4 CGS 35066 Stock and Dilution Series

-

Prepare a 10 mM stock solution of CGS 35066 in DMSO.

-

Create a series of intermediate dilutions of CGS 35066 in DMSO.

-

From the intermediate dilutions, prepare a 2X final dilution series in ECE-1 Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 2 µM (2X) would cover a range relevant for the expected 22 nM IC50 of CGS 35066.

Assay Procedure

The following procedure is for a total reaction volume of 100 µL per well in a 96-well plate.

Figure 2: Experimental Workflow for ECE-1 IC50 Assay.

-

Plate Setup: Design the plate layout to include all necessary controls in triplicate:

-

100% Activity Control (No Inhibitor): 50 µL ECE-1 Assay Buffer + 25 µL 2X rhECE-1 + 25 µL 2X Substrate.

-

0% Activity Control (No Enzyme): 75 µL ECE-1 Assay Buffer + 25 µL 2X Substrate.

-

Test Wells: 50 µL of each 2X CGS 35066 dilution + 25 µL 2X rhECE-1 + 25 µL 2X Substrate.

-

-

Add Inhibitor: Add 50 µL of the 2X CGS 35066 serial dilutions or ECE-1 Assay Buffer (for the 100% activity control) to the appropriate wells of a black 96-well plate.

-

Add Enzyme: Add 25 µL of the 2X rhECE-1 working solution to all wells except the "No Enzyme" controls. To the "No Enzyme" wells, add 25 µL of ECE-1 Assay Buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the 2X substrate working solution to all wells.

-

Fluorescence Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) every 60 seconds for 30-60 minutes.

| Component | Test Wells | 100% Activity Control | No Enzyme Control |

| 2X CGS 35066 Dilution | 50 µL | - | - |

| ECE-1 Assay Buffer | - | 50 µL | 75 µL |

| 2X rhECE-1 (0.2 µg/mL) | 25 µL | 25 µL | - |

| 2X Substrate (40 µM) | 25 µL | 25 µL | 25 µL |

| Final Volume | 100 µL | 100 µL | 100 µL |

| Final [rhECE-1] | 0.05 µg/mL | 0.05 µg/mL | 0 |

| Final [Substrate] | 10 µM | 10 µM | 10 µM |

Data Analysis

The goal of the data analysis is to determine the concentration of CGS 35066 that inhibits 50% of ECE-1's enzymatic activity.

Calculation of Reaction Rates

-

For each well, plot the relative fluorescence units (RFU) against time (in minutes).

-

Identify the linear portion of the curve, which represents the initial reaction velocity (V₀).

-

Calculate the slope of this linear portion for each well. The slope (ΔRFU/min) is the reaction rate.

Calculation of Percent Inhibition

-

Average the reaction rates for each set of triplicates.

-

Calculate the percent inhibition for each concentration of CGS 35066 using the following formula[3]: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

IC50 Determination using Non-linear Regression

-

Plot the percent inhibition on the Y-axis against the logarithm of the CGS 35066 concentration on the X-axis.

-

Fit the data to a four-parameter logistic (4PL) model using a suitable software package (e.g., GraphPad Prism, R, Python). The 4PL equation is as follows[4][5][6]: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where:

-

Y: Percent inhibition

-

X: Logarithm of inhibitor concentration

-

Top: The maximum plateau of the curve (should be close to 100%)

-

Bottom: The minimum plateau of the curve (should be close to 0%)

-

LogIC50: The logarithm of the inhibitor concentration that elicits a 50% response. The software will provide this value, from which the IC50 can be calculated (10^LogIC50).

-

HillSlope: The steepness of the curve at the IC50.

-

The calculated IC50 value represents the potency of CGS 35066 as an inhibitor of ECE-1 under these specific in vitro conditions.

Conclusion and Best Practices

This guide provides a detailed framework for the in vitro determination of the IC50 of CGS 35066 against ECE-1. Adherence to best practices, such as using calibrated pipettes, including proper controls, and ensuring the linearity of the enzymatic reaction, is paramount for obtaining accurate and reproducible results. The principles and steps outlined herein can be adapted for the characterization of other ECE-1 inhibitors, contributing to the broader efforts in cardiovascular and pharmacological research.

References

-

Elabscience. (2022, August 11). Fluorometric Assay Kit Experimental Operation Guide. YouTube. [Link]

-

Assay Genie. (n.d.). Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Scribd. (n.d.). Fluorometric Assay Guide. Retrieved from [Link]

-

ResearchGate. (2021, February 12). How to analyze RFU data to determine inhibitor effect? Retrieved from [Link]

-

Assay Genie. (n.d.). Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric) (BN00767). Retrieved from [Link]

-

UbiQ. (n.d.). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. Retrieved from [Link]

-

Jaye, M., et al. (2001). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Medicinal Chemistry, 44(16), 2629-2632. [Link]

-

MyAssays. (n.d.). Four Parameter Logistic Regression. Retrieved from [Link]

-

Holler, T. P., et al. (2002). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Biochemistry, 41(20), 6427-6433. [Link]

-

Adwoa Biotech. (2021, October 14). 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. YouTube. [Link]

-

ResearchGate. (2017, December 6). How we set the series of concentration for the IC50 assay? Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, January 15). Calculate IC50 from fluorescence kinetic. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3857-3866. [Link]

-

GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

ResearchGate. (2015, November 24). How to find the percentage inhibition for each concentration of deprenyl tested? Retrieved from [Link]

-

JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Screening of Catalytic Amyloid Assemblies. Retrieved from [Link]

-

Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved from [Link]

Sources

- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. graphpad.com [graphpad.com]

- 5. quantics.co.uk [quantics.co.uk]

- 6. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]

Application Notes & Protocols: Dosing Guidelines for CGS 35066 in Conscious Rat Models

Prepared by: Senior Application Scientist, Advanced Neuropharmacology Division

Introduction and Scientific Principle

CGS 35066 is a potent and highly selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2][3] ECE-1 is a key metalloprotease in the biosynthesis of the potent vasoconstrictor endothelin-1 (ET-1) from its precursor, big endothelin-1.[4] The study of CGS 35066 in conscious rat models is crucial for understanding the physiological and pathophysiological roles of the endothelin system, particularly in cardiovascular regulation.[5] Its high selectivity for ECE-1 over other enzymes like neutral endopeptidase 24.11 (NEP) makes it a precise tool for elucidating the specific contributions of ECE-1 in various biological processes.[1][4]

The primary application of CGS 35066 in conscious rats has been to investigate its ability to block the pressor effects of exogenously administered big ET-1.[4][5] This allows for the in vivo characterization of its efficacy and duration of action in a physiologically relevant, awake animal model.[6] Understanding the correct dosing, administration route, and expected outcomes is paramount for designing robust experiments and obtaining reproducible data.

Mechanism of Action: ECE-1 Inhibition

The core function of CGS 35066 is to bind to the active site of ECE-1, preventing the proteolytic cleavage of big ET-1 into the biologically active ET-1. By inhibiting this conversion, CGS 35066 effectively reduces the localized production of ET-1, thereby mitigating its potent vasoconstrictive effects. This mechanism is central to its observed pharmacological activity, namely the attenuation of blood pressure increases induced by big ET-1.[5]

Caption: CGS 35066 inhibits ECE-1, blocking ET-1 production.

Dosing Guidelines and Pharmacological Effects

The in vivo effects of CGS 35066 have been primarily characterized in conscious, catheterized Sprague-Dawley rats.[5] The intravenous (i.v.) route of administration is used to directly assess its systemic ECE-1 inhibitory activity.

Data Summary: Intravenous Dosing in Conscious Rats

The following table summarizes the dosing information derived from key studies. The primary endpoint is the inhibition of the pressor response (increase in mean arterial pressure) induced by an intravenous challenge with big endothelin-1 (typically 0.3 nmol/kg).

| Dose (i.v.) | Rat Strain | Vehicle | Time Point | Observed Effect on Big ET-1 Pressor Response | Citation |

| 0.3 mg/kg | Sprague-Dawley | Not Specified | 30 min | 61 ± 7% inhibition | [5] |

| 1.0 mg/kg | Sprague-Dawley | Not Specified | 30 min | 78 ± 4% inhibition | [5] |

| 3.0 mg/kg | Sprague-Dawley | Not Specified | 30 min | 93 ± 4% inhibition | [5] |

| 10.0 mg/kg | Sprague-Dawley | Not Specified | 30 min | 98 ± 2% inhibition | [5] |

| 10.0 mg/kg | Sprague-Dawley | Not Specified | 120 min | 84 ± 10% inhibition | [5] |

Expert Insight: A dose of 10 mg/kg, i.v., provides a robust and sustained inhibition of ECE-1 in vivo, blocking the pressor response to big ET-1 by 84%.[4] This dose has been shown to be selective, as it does not affect the pressor response to angiotensin-I, indicating a lack of activity against angiotensin-converting enzyme (ACE).[5] For studies requiring maximal, acute inhibition, 3.0 to 10.0 mg/kg is the recommended range. For longer-term studies, the dose-dependent duration of action should be considered, with higher doses providing more sustained effects.[5]

Detailed Experimental Protocols

Successful administration of CGS 35066 requires careful preparation of the compound and precise execution of the administration protocol in surgically prepared animals.

Experimental Workflow Overview

The overall process involves animal preparation (catheter implantation), a recovery period, preparation of the dosing solution, administration of CGS 35066, and subsequent physiological monitoring and challenges.

Caption: Experimental workflow for CGS 35066 administration.

Protocol 1: Preparation of CGS 35066 Dosing Solution

Trustworthiness Note: CGS 35066 has limited solubility in aqueous solutions at neutral pH. Using a vehicle such as 1eq. NaOH is reported to achieve solubility up to 100 mM. For in vivo i.v. use, it is critical to ensure the final solution is pH-adjusted to be physiologically compatible (pH ~7.4) and sterile-filtered. Always prepare fresh on the day of the experiment.

Materials:

-

CGS 35066 powder (MW: 349.28 g/mol )[1]

-

Sterile Saline (0.9% NaCl)

-

1N Sodium Hydroxide (NaOH), sterile

-

0.1N Hydrochloric Acid (HCl), sterile

-

Sterile water for injection

-

Sterile 1.5 mL microcentrifuge tubes

-

Calibrated analytical balance

-

pH meter or pH strips (0.5-1.0 resolution)

-

Sterile syringe filters (0.22 µm)

Step-by-Step Method:

-

Calculate Required Mass: Determine the total dose needed for your study group. For a 300g rat and a 10 mg/kg dose:

-

Mass = 10 mg/kg * 0.3 kg = 3.0 mg

-

-

Weigh Compound: Accurately weigh the required amount of CGS 35066 powder and place it in a sterile microcentrifuge tube.

-

Initial Solubilization: Add a small volume of sterile water, then add 1N NaOH dropwise while vortexing until the compound is fully dissolved. This creates a basic stock solution.

-

pH Adjustment: Dilute the stock solution with sterile saline. Carefully adjust the pH of the final solution to ~7.4 by adding 0.1N HCl dropwise. Monitor the pH closely.

-

Final Volume Adjustment: Bring the solution to the final desired concentration with sterile saline. A typical injection volume for a bolus i.v. injection in a rat is 0.1 to 0.5 mL.

-

Sterilization: Draw the final solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.

-

Vehicle Control Preparation: A vehicle control solution must be prepared in parallel, containing the same final concentrations of NaOH and HCl in saline, adjusted to the same final pH. This is critical for validating that observed effects are due to the compound and not the vehicle.

Protocol 2: Intravenous Administration in Conscious Rats

Expert Insight: This protocol assumes rats have been previously fitted with indwelling jugular vein catheters and have fully recovered from surgery.[5] The use of conscious, freely moving animals avoids the confounding effects of anesthesia on the cardiovascular system.[7]

Materials:

-

Catheterized, conscious Sprague-Dawley rat

-

Prepared syringe with CGS 35066 or vehicle

-

Infusion pump (optional, for controlled infusion)

-

Blood pressure monitoring system connected to an arterial catheter (femoral or carotid)

-

Data acquisition software

Step-by-Step Method:

-

Acclimatization: Place the rat in the experimental chamber and allow it to acclimate for at least 30-60 minutes. Connect the arterial and venous catheters to the monitoring and infusion lines, respectively.

-

Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period of at least 15-20 minutes.

-

Compound Administration: Administer the prepared CGS 35066 or vehicle solution via the jugular vein catheter as a bolus injection over 30-60 seconds.[8]

-

Post-Dose Monitoring: Continuously monitor MAP and HR. Observe the animal for any adverse reactions.

-

Big ET-1 Challenge: At the desired time point post-dose (e.g., 30 or 120 minutes), administer a bolus i.v. injection of big ET-1 (0.3 nmol/kg).[5]

-

Record Response: Record the peak pressor response (maximum increase in MAP) following the big ET-1 challenge.

-

Data Analysis: Calculate the pressor response as the area under the curve (AUC) of the MAP change over time.[5] Compare the response in CGS 35066-treated animals to the vehicle-treated control group to determine the percent inhibition.

-

Post-Procedure Care: After the experiment, flush all catheters with heparinized saline to maintain patency. Return the animal to its home cage and monitor for recovery.[9]

References

-

Trapani, A. J., et al. (2000). Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats. Journal of Cardiovascular Pharmacology, 36(5 Suppl 1), S40-S43. [Link]

-

JoVE Science Education Database. (2024). Free-Hand Intracerebroventricular Injections in Mice. Journal of Visualized Experiments. [Link]

-

University of British Columbia Animal Care Committee. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from [Link]

-

De, L., et al. (2000). Design and Synthesis of a Potent and Selective Endothelin-Converting Enzyme Inhibitor, CGS 35066. Journal of Medicinal Chemistry, 43(12), 2355-2358. [Link]

-

ALZET Osmotic Pumps. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Retrieved from [Link]

-

El-Sherbiny, M., et al. (2023). Enhancement of cardiac angiogenesis in a myocardial infarction rat model using selenium alone and in combination with PTXF: the role of Akt/HIF-1α signaling pathway. Molecular and Cellular Biochemistry, 478(1), 1-18. [Link]

-

Plotnikov, M. B., et al. (2023). Cardioprotective Effects of a Selective c-Jun N-terminal Kinase Inhibitor in a Rat Model of Myocardial Infarction. Pharmaceuticals, 16(3), 369. [Link]

-

Halliwell, J. V., & Kumar, R. (1974). Behavioural changes induced in conscious mice by intracerebroventricular injection of catecholamines, acetylcholine and 5-hydroxytryptamine. British Journal of Pharmacology, 51(1), 122P-123P. [Link]

-

JoVE. (2015). Mouse ICV Delivery. YouTube. Retrieved from [Link]

-

Zahn, N. M., et al. (2017). Physiological approaches to assess diminished sympathetic activity in the conscious rat. Vascular Pharmacology, 95, 26-32. [Link]

-

Science.gov. (n.d.). intracerebroventricular icv injections: Topics. Retrieved from [Link]

-

Tocris Bioscience. (n.d.). CGS 35066 (2512). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. intracerebroventricular icv injections: Topics by Science.gov [science.gov]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. alzet.com [alzet.com]

Application Notes & Protocols: Experimental Design for CGS 35066 in Subarachnoid Hemorrhage Models

Introduction: Targeting the Endothelin System in Subarachnoid Hemorrhage

Subarachnoid hemorrhage (SAH), a subtype of stroke often caused by a ruptured intracranial aneurysm, presents a significant clinical challenge with high rates of mortality and long-term disability.[1][2] A critical secondary complication following the initial bleed is the onset of delayed cerebral ischemia (DCI), which is strongly associated with cerebral vasospasm—a prolonged and severe narrowing of cerebral arteries.[2] This vasospasm, typically occurring 3 to 14 days post-hemorrhage, is triggered by the breakdown of blood products in the subarachnoid space and leads to reduced cerebral blood flow, subsequent ischemic brain injury, and poor neurological outcomes.[1][2]